2-[(4-Chlorophenyl)sulfanyl]-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a piperazinyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction removes oxygen atoms or adds hydrogen atoms, often used to modify the compound’s reactivity.
Substitution: Common in organic chemistry, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfonyl]-1-phenylethanone
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19ClN2O3S2 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylethanone |
InChI |
InChI=1S/C18H19ClN2O3S2/c19-15-6-8-16(9-7-15)25-14-18(22)20-10-12-21(13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 |
InChI Key |
DGNKCMVERNQZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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